molecular formula C18H18ClNO3 B2568005 4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one CAS No. 2319849-64-2

4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one

Cat. No. B2568005
M. Wt: 331.8
InChI Key: VDUWYUFRSOVZAE-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one , also known by its chemical formula C15H14ClNO2 , belongs to the class of benzoxazepinones. It exhibits interesting pharmacological properties and has drawn attention in medicinal chemistry research.



Molecular Structure Analysis

The molecular structure of 4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one reveals a fused benzoxazepine ring system. The chlorine substitution at the 3-position of the phenyl ring and the methoxy group at the 9-position contribute to its unique properties. The presence of the oxazepine ring imparts rigidity and influences its biological activity.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, it likely participates in nucleophilic substitutions, oxidative processes, and ring-opening reactions. Researchers have explored its reactivity with various nucleophiles and electrophiles. Further investigations are necessary to elucidate its full chemical reactivity profile.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely exhibits a specific melting point, which can be experimentally determined.

  • Solubility : Solubility in various solvents (e.g., water, organic solvents) impacts its formulation and bioavailability.

  • Stability : Stability under different conditions (light, temperature, pH) affects its shelf life and storage requirements.


Safety And Hazards


  • Toxicity : Assessing its toxicity profile is crucial for safe handling and potential therapeutic use.

  • Environmental Impact : Consider its environmental fate, degradation, and potential ecological effects.

  • Handling Precautions : Researchers should follow standard laboratory safety protocols.


Future Directions


  • Biological Studies : Investigate its interactions with cellular targets and evaluate its pharmacological effects.

  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize potency and selectivity.

  • Formulation Development : Design suitable dosage forms for clinical use.

  • Clinical Trials : Evaluate its efficacy and safety in vivo.


Please note that the information provided here is based on available literature, and additional studies may yield more insights.


properties

IUPAC Name

4-(3-chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-11-14(19)7-5-8-15(11)20-10-13-6-4-9-16(22-3)17(13)23-12(2)18(20)21/h4-9,12H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUWYUFRSOVZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

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